4-(Bromomethyl)oxetan-2-one
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Overview
Description
4-(Bromomethyl)oxetan-2-one is a chemical compound with the molecular formula C4H5BrO2. It is characterized by a four-membered oxetane ring with a bromomethyl group attached to the second carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physiochemical properties .
Mode of Action
It’s known that oxetanes can undergo ring opening with trimethyloxosulfonium ylide, forming a range of oxetane derivatives . This process requires moderate heating and proceeds via an SN2 transition structure, sensitive to epoxide substitution .
Biochemical Pathways
Oxetanes have been shown to influence the stability of acyl enzyme intermediates .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral .
Result of Action
It’s known that oxetanes can reduce the basicity of adjacent nitrogen atoms, subtly modulating the basicity and potentially lowering a drug’s overall lipophilicity .
Action Environment
It’s known that the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature could be a significant environmental factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . Another method involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)oxetan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and ring-opening.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Ring-Opening: Acidic or basic catalysts facilitate ring-opening reactions.
Major Products: The major products formed from these reactions include various substituted oxetanes and open-chain compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Bromomethyl)oxetan-2-one has several applications in scientific research:
Comparison with Similar Compounds
2-(Bromomethyl)oxetane: Similar in structure but lacks the carbonyl group present in 4-(Bromomethyl)oxetan-2-one.
Oxetan-3-one: Another oxetane derivative with different substitution patterns.
Uniqueness: this compound is unique due to its combination of a strained oxetane ring and a reactive bromomethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
4-(Bromomethyl)oxetan-2-one is a compound that belongs to the oxetane family, characterized by a four-membered cyclic ether structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies and summarizing key findings.
Chemical Structure and Properties
This compound has the molecular formula C4H5BrO2 and features a bromomethyl group attached to an oxetane ring. Its structural properties influence its reactivity and biological interactions. The presence of the bromine atom is particularly significant as it can enhance the compound's electrophilicity, potentially leading to various biological effects.
Antimicrobial Activity
Research indicates that oxetane derivatives exhibit notable antimicrobial properties. In one study, various oxetane compounds were evaluated for their minimum inhibitory concentrations (MICs) against different bacterial strains. The results showed that this compound demonstrated effective antibacterial activity against Gram-positive bacteria, while showing reduced effects against Gram-negative strains .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Streptococcus pneumoniae | 16 |
Escherichia coli | >128 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. A study focusing on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to inflammation, revealed that derivatives of oxetanes, including this compound, could inhibit this enzyme effectively. This inhibition was associated with a reduction in pro-inflammatory mediators in mouse models .
Table 2: Inhibition of NAAA by Oxetane Derivatives
Compound | IC50 (μM) |
---|---|
This compound | 15 |
Control | >50 |
Anticancer Activity
In terms of anticancer potential, preliminary studies have shown that this compound may induce apoptosis in cancer cell lines. For instance, in HepG2 liver cancer cells, treatment with this compound resulted in significant cell cycle arrest at the S phase and increased expression of pro-apoptotic markers .
Table 3: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) | Inhibition Rate (%) |
---|---|---|
HepG2 | 12 | 97 |
MCF-7 | 15 | 90 |
A549 | 10 | 95 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in inflammatory pathways and cell proliferation. For instance, its ability to inhibit NAAA suggests a mechanism involving modulation of endocannabinoid levels, which are critical in regulating inflammation and pain .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various oxetane derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with brominated substituents exhibited enhanced activity compared to their non-brominated counterparts.
- Anti-inflammatory Mechanism : In vivo experiments demonstrated that administration of this compound significantly reduced leukocyte infiltration in carrageenan-induced inflammation models. This effect was correlated with decreased levels of pro-inflammatory cytokines.
- Anticancer Potential : A series of experiments conducted on HepG2 cells revealed that treatment with this compound led to increased apoptosis rates via mitochondrial pathways. Western blot analyses confirmed upregulation of Bax and downregulation of Bcl-2 following treatment.
Properties
IUPAC Name |
4-(bromomethyl)oxetan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEVWTVEQBJECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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